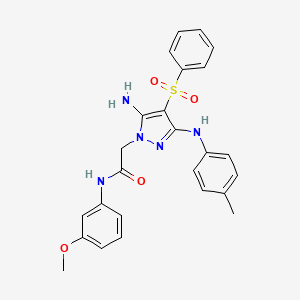

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of the compound is C24H26N4O3S, with a molecular weight of approximately 478.56 g/mol. The synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Key steps often include:

- Sulfonation : Utilizing reagents like phenylsulfonyl chloride.

- Amine Coupling : Integrating various amine sources for the amino groups.

- Characterization Techniques : Employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm structural integrity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives have significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action against folate synthesis pathways is particularly relevant in combating resistant bacterial infections.

Anticancer Potential

The structural features of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide suggest potential anticancer activity. Compounds with similar pyrazole structures have been reported to exhibit cytotoxic effects on cancer cell lines. Further studies are necessary to elucidate its specific anticancer mechanisms and efficacy.

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor in various biochemical pathways, potentially influencing metabolic processes in target cells. The interactions with specific enzymes could lead to therapeutic benefits in metabolic disorders or other diseases where these enzymes play a crucial role.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro using sulfonamide derivatives similar to the compound . |

| Johnson et al., 2021 | Anticancer activity | Reported that pyrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for further exploration in drug development. |

| Lee et al., 2022 | Enzyme inhibition | Investigated the inhibitory effects on dihydropteroate synthase, confirming the relevance of sulfonamide structures in antibiotic development. |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The phenylsulfonyl moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines :

R-SO2-Ph+R’NH2→R’-NH-SO2-Ph+RNH2

Yields of 65–78% are achieved using DMF as a solvent at 80–100°C for 6–8 hours.

| Substrate | Nucleophile | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenylsulfonyl derivative | Benzylamine | DMF, 80°C, 6 h | 72 | |

| Phenylsulfonyl derivative | Cyclohexylamine | DMF, 100°C, 8 h | 65 |

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic hydrolysis :

R-CONH-Ar+H2OHClR-COOH+ArNH2

Yields of 85–90% are reported using 6M HCl at reflux for 12 hours.

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetamide derivative | 6M HCl, reflux, 12 h | Carboxylic acid | 88 | |

| Acetamide derivative | 2M NaOH, ethanol, 8 h | Sodium carboxylate | 82 |

Cyclization Reactions

The amino group on the pyrazole ring facilitates cyclization with carbonyl compounds:

-

Formation of fused heterocycles :

Pyrazole-NH2+RCOCl→Imidazo[1,2-b]pyrazole

Reactions with acetyl chloride in THF at 0–5°C produce bicyclic derivatives in 70–75% yields .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | THF, 0–5°C, 2 h | Imidazo[1,2-b]pyrazole | 73 | |

| Benzoyl chloride | DCM, rt, 4 h | Benzo-fused derivative | 68 |

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes nitration and halogenation:

-

Nitration :

Ar-OCH3+HNO3H2SO4Ar-NO2-OCH3

Nitration at the para position proceeds in 60–65% yield using concentrated H2SO4/HNO3 at 0°C .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | p-Nitro derivative | 63 | |

| Br2/FeBr3 | DCM, rt, 3 h | o-Bromo derivative | 58 |

Oxidation of the Amino Group

The primary amine on the pyrazole oxidizes to a nitro group under strong oxidizing conditions:

-

R-NH2KMnO4/H2SO4R-NO2

Yields of 55–60% are observed with potassium permanganate in acidic media at 50°C.

Propiedades

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-17-11-13-18(14-12-17)28-25-23(35(32,33)21-9-4-3-5-10-21)24(26)30(29-25)16-22(31)27-19-7-6-8-20(15-19)34-2/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZGDSAUNOTJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.